molecular formula C4H3ClO B1337992 2-Butynoyl chloride CAS No. 39753-54-3

2-Butynoyl chloride

Cat. No. B1337992
CAS RN: 39753-54-3
M. Wt: 102.52 g/mol
InChI Key: UFBHSXXPAZMVSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butynoyl chloride, also known as but-2-ynoyl chloride, is a chemical compound with the molecular formula C4H3ClO and a molecular weight of 102.52 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 2-Butynoyl chloride consists of 4 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The InChI code for 2-Butynoyl chloride is InChI=1S/C4H3ClO/c1-2-3-4(5)6/h1H3 .


Physical And Chemical Properties Analysis

2-Butynoyl chloride is a liquid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Efficient Synthesis of Cellulose Derivatives

One application involves the synthesis of cellulose furoates using ionic liquids as a reaction medium. Köhler and Heinze (2007) explored the acylation of cellulose with 2-furoyl chloride in the presence of pyridine, facilitated by ionic liquid 1-N-butyl-3-methylimidazolium chloride ([C4mim]+Cl−). This method allows for the production of cellulose furoates under mild conditions, highlighting the role of 2-Butynoyl chloride derivatives in the modification of natural polymers for material science applications Köhler & Heinze, 2007.

Green Solvent for Azeotropic Mixture Separation

Esfahani et al. (2020) demonstrated the use of choline chloride-based deep eutectic solvents as an environmentally friendly extractant for separating butanol from azeotropic mixtures. This research underscores the potential of chloride derivatives in developing sustainable industrial processes, contributing to the advancement of green chemistry Esfahani, Khoshsima, & Pazuki, 2020.

Catalysis and Synthesis of Organic Compounds

Research by Guo, Li, and Zhang (2003) on copper-catalyzed cross-coupling reactions showcases the synthesis of 2-oxo-3-butynoates from terminal alkynes and monooxalyl chloride. This highlights the application of 2-Butynoyl chloride derivatives in catalysis and organic synthesis, offering an efficient route to valuable chemical products Guo, Li, & Zhang, 2003.

Innovative Material Engineering

The work by Benedetto et al. (2014) on the hydration of phospholipid bilayers by room-temperature ionic liquids (RTILs) like 1-butyl-3-methyl-imidazolium chloride provides insights into the interaction of chloride derivatives with biological membranes. This research could influence the development of bio-compatible materials and the understanding of cell membrane dynamics in the presence of ionic liquids Benedetto et al., 2014.

Advancements in Environmental Chemistry

Finally, the investigation by Sun et al. (2005) into the anodic behavior of chloride ions in ionic liquids suggests potential applications in electrochemistry and environmental remediation. Understanding the electrochemical properties of chloride derivatives in ionic liquids could lead to novel approaches in the treatment of industrial waste and pollutants Sun et al., 2005.

Safety And Hazards

2-Butynoyl chloride is a dangerous compound. It is highly flammable and can cause harm if inhaled, ingested, or if it comes into contact with the skin . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended when handling this compound . In case of accidental ingestion or contact, immediate medical attention is required .

properties

IUPAC Name

but-2-ynoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClO/c1-2-3-4(5)6/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBHSXXPAZMVSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70507778
Record name But-2-ynoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butynoyl chloride

CAS RN

39753-54-3
Record name But-2-ynoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name but-2-ynoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butynoyl chloride
Reactant of Route 2
2-Butynoyl chloride
Reactant of Route 3
2-Butynoyl chloride
Reactant of Route 4
Reactant of Route 4
2-Butynoyl chloride
Reactant of Route 5
Reactant of Route 5
2-Butynoyl chloride

Citations

For This Compound
11
Citations
D Klapstein, RT O'Brien - Canadian journal of chemistry, 1988 - cdnsciencepub.com
… The He(I), A = 58.4 nm, photoelectron spectra of 2-butynal and the related compounds 2-butynol, 2-butynoic acid, 2-butynoyl fluoride, and 2-butynoyl chloride were obtained. The lower …
Number of citations: 2 cdnsciencepub.com
E Baeuml, H Mayr - The Journal of Organic Chemistry, 1983 - ACS Publications
… 2-Butynoyl chloride (lb; from 2-butynoic acid8 and S0C12;9 4.00 g, 39.0 mmol) and cyclopentadiene (2.70 g, 40.9 mmol) were combined at room …
Number of citations: 5 pubs.acs.org
JM Hoch, L Field - The Journal of Organic Chemistry, 1983 - ACS Publications
… 2-Butynoyl chloride (lb; from 2-butynoic acid8 and S0C12;9 4.00 g, 39.0 mmol) and cyclopentadiene (2.70 g, 40.9 mmol) were combined at room …
Number of citations: 6 pubs.acs.org
WD Wulff, DC Yang - Journal of the American Chemical Society, 1984 - ACS Publications
The Diels-Alder reaction of,/3-acetylenic chromium carbenecomplexes readily occurs with a number of dienes at ambient temperatures. These alkynyl complexes can serve as synthons …
Number of citations: 118 pubs.acs.org
M Yang, H Jiang, Z Yang, X Liu, H Sun, M Hao… - European Journal of …, 2022 - Elsevier
… Acryloyl chloride or 2-butynoyl chloride (1.2 eq) was added to the mixture. The mixture was stirred at rt for 3h. After quenching with water and extracted with DCM (3 × ), the organic …
Number of citations: 3 www.sciencedirect.com
TJ Purgett, MW Dyer, B Bickel, J McNeely… - Journal of the …, 2019 - ACS Publications
… (16) Crossed-Claisen condensation of 20 (17) with freshly prepared 2-butynoyl chloride (18) cleanly afforded the tetrasubstituted enynol 21 in excellent yield (19) as a single …
Number of citations: 9 pubs.acs.org
PA Jacobi, HL Brielmann, RO Cann - The Journal of Organic …, 1994 - ACS Publications
… then slowly treated with a solution of 1.03 g (10.1 mmol, 1.00 equiv) of 2-butynoyl chloride (14) in 15.0 mL of THF. The resulting light yellow reaction mixture was …
Number of citations: 25 pubs.acs.org
TK Macklin, J Panteleev, V Snieckus - Angewandte Chemie, 2008 - Wiley Online Library
In an initial planned foray towards the total synthesis of schumanniophytine 1,[1] we envisaged (Scheme 1) a concise route incorporating a double intramolecular reaction sequence of a …
Number of citations: 39 onlinelibrary.wiley.com
M Landi, G Catelani, F D'Andrea, E Ghidini… - European journal of …, 2009 - Elsevier
A series of carbamides derived from 1,2:5,6-di-O-isopropylidene-d-gluco- (1) and d-allofuranose (3) as well as their 5,6-O-deprotected analogues (2 and 4) and methyl 3,4-O-…
Number of citations: 6 www.sciencedirect.com
BA Clement - 1978 - search.proquest.com
… eaegeaeee sº se eseeaas 97 2-Butynoyl chloride (23) . eee es eaeaeeo sº sº a 9 * 100 4-Benzyloxy-2-butyn-1-ol (94) eeaeaaeas is eeee 100 4-Benzyloxy-2-butynoic acid (3%) . » ae …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.